Enalapril N-Glucuronide Enalapril N-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18559611
InChI: InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1
SMILES:
Molecular Formula: C26H36N2O11
Molecular Weight: 552.6 g/mol

Enalapril N-Glucuronide

CAS No.:

Cat. No.: VC18559611

Molecular Formula: C26H36N2O11

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Enalapril N-Glucuronide -

Specification

Molecular Formula C26H36N2O11
Molecular Weight 552.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1
Standard InChI Key AYYMUVDBIHEPGL-DBLIMBOXSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O

Introduction

Chemical Identity and Structural Characteristics of Enalapril N-Glucuronide

Enalapril N-Glucuronide (IUPAC name: (2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid) is a conjugate formed by the covalent linkage of enalapril to glucuronic acid via an N-glycosidic bond . Its molecular formula, C26H36N2O11\text{C}_{26}\text{H}_{36}\text{N}_{2}\text{O}_{11}, corresponds to a molecular weight of 552.6 g/mol . The stereochemical configuration of the molecule is defined by multiple chiral centers, which are critical for its metabolic specificity and interactions with UDP-glucuronosyltransferases (UGTs).

Key Structural Features

  • Glucuronic Acid Moiety: The addition of glucuronic acid at the nitrogen atom of enalapril’s pyrrolidine ring introduces polar hydroxyl and carboxyl groups, significantly altering the compound’s solubility and pharmacokinetic behavior .

  • Enalapril Backbone: The parent structure retains enalapril’s proline-derived core and ethoxycarbonyl group, which are essential for ACE inhibition in the unmetabolized drug.

Table 1: Comparative Properties of Enalapril and Its Metabolites

PropertyEnalaprilEnalaprilatEnalapril N-Glucuronide
Molecular FormulaC20H28N2O5\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{5}C18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5}C26H36N2O11\text{C}_{26}\text{H}_{36}\text{N}_{2}\text{O}_{11}
Molecular Weight (g/mol)348.4348.4552.6
Primary Metabolic PathwayHydrolysisGlucuronidationExcretion
Pharmacological ActivityACE inhibitionACE inhibitionInactive

Biosynthesis and Analytical Characterization

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting Enalapril N-Glucuronide in plasma and urine . Methods optimized for this metabolite typically employ reverse-phase C18 columns and mobile phases containing ammonium formate or acetate to enhance ionization efficiency. Validation studies report a linear dynamic range of 1–500 ng/mL, with intra- and inter-day precision below 15% .

Stability Considerations

  • pH Sensitivity: The glucuronide bond is susceptible to hydrolysis under acidic conditions (pH < 3), regenerating free enalapril.

  • Thermal Stability: Long-term storage at −80°C is recommended to prevent degradation .

Pharmacokinetic Behavior and Disposition

Formation and Systemic Exposure

Following oral administration of enalapril, approximately 15–20% of the dose undergoes glucuronidation to form Enalapril N-Glucuronide, with peak plasma concentrations (CmaxC_{\text{max}}) achieved within 3–4 hours. The metabolite’s area under the curve (AUC) correlates linearly with enalapril dosage, reflecting first-order kinetics.

Role of Efflux Transporters

Enalapril N-Glucuronide relies on multidrug resistance-associated proteins (MRP2/ABCC2) and breast cancer resistance protein (BCRP/ABCG2) for polarized excretion into bile or urine . Genetic polymorphisms in these transporters can significantly alter systemic exposure, as demonstrated in studies linking ABCG2 421C>A variants to 40% higher plasma AUC in carriers .

Elimination Half-Life and Clearance

The metabolite exhibits a terminal half-life (t1/2t_{1/2}) of 6–8 hours, with 70–80% excreted renally and the remainder eliminated via fecal routes. Impaired renal function (eGFR < 30 mL/min/1.73 m²) prolongs t1/2t_{1/2} to 12–18 hours, necessitating dose adjustments in chronic kidney disease patients .

Research Applications and Clinical Implications

Pharmacometabolomics and Adherence Monitoring

Large-scale cohort studies, such as the 4885-participant GKCD trial, have utilized Enalapril N-Glucuronide as a urinary biomarker to assess adherence to enalapril therapy . Detection rates exceeding 90% in self-reported users validate its utility in real-world monitoring .

Drug-Drug Interaction Studies

Co-administration with UGT inducers (e.g., rifampicin) or inhibitors (e.g., fluconazole) modulates Enalapril N-Glucuronide formation by 50–60%, highlighting risks of altered enalapril efficacy in polypharmacy scenarios .

Toxicological Considerations

Unlike acyl glucuronides, which exhibit protein-binding and immunogenic potential, Enalapril N-Glucuronide demonstrates negligible toxicity in preclinical models . This safety profile supports its classification as a benign metabolite.

Future Directions in Enalapril N-Glucuronide Research

Emerging technologies, such as organ-on-chip models expressing human UGT isoforms, promise to refine predictions of glucuronidation variability across populations . Additionally, CRISPR-edited cell lines lacking specific efflux transporters could elucidate novel mechanisms governing metabolite disposition . Longitudinal studies correlating Enalapril N-Glucuronide levels with cardiovascular outcomes may further personalize enalapril dosing regimens.

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